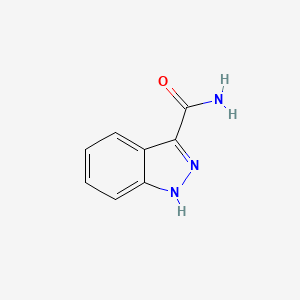

1H-Indazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITBWPUMEUDVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610124 | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-04-9 | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-3-carboxamide: From Core Properties to Therapeutic Applications

Abstract

The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its critical role as a versatile building block for drug discovery. We delve into its applications as a scaffold for potent kinase inhibitors, particularly targeting p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β), as well as its emergence in the field of cannabinoid receptor modulators. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing this important chemical entity.

Introduction: The Significance of the this compound Core

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery due to its ability to form key interactions with a multitude of biological targets.[1] The this compound moiety, in particular, has garnered significant attention for its role in a variety of therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[2][3] Its rigid structure, coupled with the hydrogen bonding capabilities of the carboxamide group and the indazole nitrogens, makes it an ideal pharmacophore for designing potent and selective ligands. This guide will explore the foundational chemical and physical properties of the parent molecule, this compound, and then expand upon its derivatization and application in cutting-edge drug development programs.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and biological screening.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| CAS Number | 90004-04-9 | [4] |

| Appearance | White to off-white or beige crystalline powder | [5] |

| Melting Point | 284-286 °C | [6] |

| pKa (predicted) | 3.03 ± 0.10 | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring and the amide protons.

-

δ 13.51 (s, 1H, indazole N-H)

-

δ 8.16 (d, 1H, J = 8.16 Hz)

-

δ 7.71 (s, 1H, amide N-H)

-

δ 7.59 (d, 1H, J = 8.40 Hz)

-

δ 7.40 (t, 1H, J = 14.32 Hz)

-

δ 7.32 (s, 1H, amide N-H)

-

δ 7.22 (t, 1H, J = 15.00 Hz)[6]

-

The IR spectrum reveals the presence of key functional groups.

-

N-H stretching (indazole): ~3148 cm⁻¹

-

N-H stretching (amide): ~3407, 3184 cm⁻¹

-

C=O stretching (amide): ~1651 cm⁻¹

-

Aromatic C=C stretching: ~1544, 1471 cm⁻¹[10]

High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

[M+H]⁺: Calculated for C₈H₈N₃O⁺: 162.0667, Found: consistent with calculated value.

-

[M+Na]⁺: Calculated for C₈H₇N₃NaO⁺: 184.0487, Found: consistent with calculated value.

Synthesis and Purification

The most common and reliable method for the synthesis of this compound is through the amidation of its corresponding carboxylic acid precursor, 1H-indazole-3-carboxylic acid.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the amidation of 1H-indazole-3-carboxylic acid.

Materials:

-

1H-Indazole-3-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

-

Chloroform

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Add triethylamine (3.0 eq) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add ammonium chloride (1.5 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with a 10% solution of methanol in chloroform (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

Purification Protocol

The crude this compound can be purified by column chromatography.

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 0-5% methanol in chloroform).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound as a white solid.[10][11]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile platform for the development of targeted therapeutics. Its derivatives have shown significant activity against a range of biological targets.

Kinase Inhibition

Aberrant activation of PAK1 is implicated in tumor progression and metastasis, making it an attractive target for cancer therapy.[12] Derivatives of this compound have been identified as potent and selective PAK1 inhibitors.[7][13] Structure-activity relationship (SAR) studies have shown that substitutions on the carboxamide nitrogen with hydrophobic rings that fit into the deep back pocket of the ATP-binding site, along with the introduction of hydrophilic groups in the solvent-accessible region, are critical for high potency and selectivity.[2][14] For example, compound 30l (structure not shown, see reference) exhibited a PAK1 IC₅₀ of 9.8 nM and significantly suppressed the migration and invasion of breast cancer cells.[12]

Caption: Simplified PAK1 signaling pathway and its inhibition by this compound derivatives.

GSK-3β is a key enzyme in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and type 2 diabetes.[3] Virtual screening and subsequent experimental validation have identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[15] X-ray crystallography studies have confirmed that the this compound core establishes crucial hydrogen bond interactions with the backbone of Asp133 and Val135 in the GSK-3β active site.[12]

Caption: Role of GSK-3β in cellular signaling and its inhibition by this compound derivatives.

Cannabinoid Receptor Modulators

The this compound scaffold is a prominent feature in a class of synthetic cannabinoids that are potent agonists of the CB1 and CB2 cannabinoid receptors.[15] These compounds, often found in illicit products, have high binding affinity for these receptors and can elicit potent psychoactive and physiological effects.[10] The study of these derivatives is crucial for understanding their pharmacology, metabolism, and toxicology.[16][17] For example, APINACA (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a full agonist at the CB1 receptor with a Ki of 3.24 nM.

Pharmacokinetics and Toxicology

The pharmacokinetic and toxicological profiles of this compound derivatives are highly dependent on their specific substitutions.

Pharmacokinetics

Studies on synthetic cannabinoid derivatives have shown that these compounds are often rapidly metabolized in vitro by human liver microsomes, primarily through hydroxylation and ester hydrolysis.[10][16][17] Despite rapid in vitro clearance, many of these compounds are highly protein-bound in vivo, which can lead to longer detection windows in biological fluids.[16]

Toxicology

The primary toxicological concerns associated with the this compound scaffold are linked to its potent activity at cannabinoid receptors in the context of synthetic cannabinoids.[6] These compounds can cause a range of adverse effects, including agitation, aggression, reduced consciousness, and seizures.[6] For the parent this compound, GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Toxicological studies on related 1-substituted-indazole-3-carboxylic acids have shown effects on the kidney and reproductive organs in animal models at high doses.[18]

Standardized In Vitro Biological Assays

To evaluate the biological activity of novel this compound derivatives, standardized in vitro assays are employed.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase, such as PAK1.

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol Outline:

-

Prepare a reaction mixture containing the purified kinase, a kinase-specific substrate, and ATP in an appropriate assay buffer.

-

Add the test compound at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) should be included.

-

Incubate the reaction at a specified temperature for a set period to allow for the kinase reaction to proceed.

-

Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that converts ADP to ATP and then measures the newly synthesized ATP via a luciferase-based reaction.

-

Record the luminescence signal using a microplate reader.

-

Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[1]

Cell Migration (Wound Healing) Assay

This assay assesses the effect of a compound on cancer cell migration, a key process in metastasis.

Protocol Outline:

-

Seed cells in a multi-well plate and grow them to a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at various concentrations.

-

Incubate the plate and capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure to determine the effect of the compound on cell migration.[16]

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its robust and versatile scaffold has proven to be a fertile ground for the development of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic protocol, and an in-depth look at its applications in medicinal chemistry, particularly in the development of kinase inhibitors. As our understanding of the complex signaling pathways that drive disease continues to grow, the this compound core will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists striving to design the next generation of targeted therapeutics.

References

- 1. 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound(6CI,7CI,9CI) | 90004-04-9 [chemicalbook.com]

- 7. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. benchchem.com [benchchem.com]

- 12. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

1H-Indazole-3-carboxamide chemical structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 1H-Indazole-3-carboxamide

Abstract

The this compound scaffold is a privileged heterocyclic motif of profound interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, and kinase-inhibiting properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic strategies for this compound. Authored for researchers, medicinal chemists, and drug development professionals, this document emphasizes the causality behind synthetic choices, presents detailed, field-proven protocols, and offers a comparative analysis of prevalent synthetic routes. The methodologies described herein are grounded in authoritative literature to ensure scientific integrity and reproducibility.

The this compound Scaffold: Structure and Properties

The indazole core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring to a pyrazole ring.[3] This arrangement results in a stable, 10 π-electron aromatic system.[6] The indazole nucleus can exist in several tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable and, therefore, the predominant form in most conditions.[4][6]

Chemical Structure

The structure of this compound features a carboxamide group (-CONH₂) at the C3 position of the 1H-indazole core. The numbering of the bicyclic system begins at the nitrogen atom of the pyrazole ring that bears a hydrogen atom.

Caption: Chemical structure of this compound with IUPAC numbering.

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [7] |

| Molecular Weight | 161.16 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 90004-04-9 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| LogP (Predicted) | 0.8 | [7] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum in DMSO-d₆ typically shows characteristic signals for the aromatic protons on the benzene ring between δ 7.2 and 8.2 ppm.[8] A broad singlet for the N1-H of the indazole ring appears far downfield (around δ 13.5-13.9 ppm), and two distinct signals for the -CONH₂ protons are also observed.[8]

-

¹³C NMR: The carbon spectrum will display eight distinct signals, including the carbonyl carbon of the amide group around δ 160-164 ppm.[9]

-

IR Spectroscopy: Key vibrational bands include N-H stretching for the indazole and amide groups (typically in the 3100-3500 cm⁻¹ region) and a strong C=O stretching band for the amide carbonyl around 1650 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with high accuracy, with the [M+H]⁺ ion being a prominent peak.

Synthetic Strategies for this compound

The synthesis of this compound is most efficiently approached as a two-stage process: first, the construction of a C3-functionalized indazole precursor, typically 1H-indazole-3-carboxylic acid or its ester, followed by amide bond formation.[1] The choice of the initial route to the indazole core is critical and depends on factors like starting material availability, scalability, and overall efficiency.

Caption: General two-stage workflow for the synthesis of this compound.

Pathway 1: One-Pot Synthesis from o-Aminophenylacetic Acid Derivatives

This modern and highly efficient route constructs the 1H-indazole-3-carboxylic acid skeleton in a single step from readily available o-aminophenylacetic acid derivatives.[9]

Causality: The strategic placement of the ortho-amino group and the adjacent acetic acid moiety allows for a facile intramolecular reaction. Upon diazotization of the amino group with a nitrite source (e.g., NaNO₂), the resulting diazonium salt is highly reactive and undergoes spontaneous cyclization to form the stable indazole ring system.[9] This one-pot procedure is advantageous due to its mild reaction conditions, short reaction times, and high yields.[9]

Caption: One-pot synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid precursors.

Experimental Protocol (General Procedure): This protocol is adapted from the general method described in patent literature.[9]

-

Reaction Setup: To a suitable reaction vessel, add the o-aminophenylacetic acid amide or ester starting material (1 equivalent).

-

Reagent Addition: Add water, an acid (e.g., hydrochloric acid, sulfuric acid), and a nitrite source (e.g., sodium nitrite, potassium nitrite). The molar ratio of starting material to acid to nitrite can be optimized but is typically in the range of 1:3:1.5.

-

Reaction: Stir the mixture at a temperature between 0 °C and 80 °C for 0.5 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, add an organic solvent (e.g., ethyl acetate) for extraction. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1H-indazole-3-carboxylic acid derivative.

Pathway 2: Synthesis via Lithiation and Carboxylation

This powerful strategy enables the direct introduction of a carboxyl group at the C3 position of an indazole core. It requires protection of the acidic N1 proton to direct the metallation to the desired carbon.

Causality: The N-H proton of indazole (pKa ≈ 14) is significantly more acidic than the C3-H proton. Therefore, N-protection is mandatory. A common protecting group is SEM (2-(trimethylsilyl)ethoxymethyl), which is stable to the strongly basic conditions.[10] With the N1 position blocked, a strong organolithium base, typically n-butyllithium (n-BuLi), selectively deprotonates the most acidic carbon proton at the C3 position. The resulting C3-lithiated indazole is a potent nucleophile that readily attacks carbon dioxide (bubbled through the solution or added as dry ice) to form the lithium carboxylate salt. Acidic work-up then furnishes the desired 1H-indazole-3-carboxylic acid.[10]

Caption: Synthesis of 1H-indazole-3-carboxylic acid via a protection-lithiation-carboxylation sequence.

Experimental Protocol (Synthesis of 1H-indazole-3-carboxylic acid): This protocol is a summary of the method reported by G. V. M. Sharma et al.[10]

-

N-Protection: Protect the N1 position of 1H-indazole using SEM-chloride (SEM-Cl) and a suitable base (e.g., NaH) in an aprotic solvent like DMF.

-

Lithiation: Dissolve the N-protected indazole in dry THF and cool the solution to -78 °C under a nitrogen atmosphere. Add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.

-

Carboxylation: Bubble CO₂ gas through the reaction mixture at -78 °C for approximately 90 minutes.

-

Quenching & Deprotection: Quench the reaction with a saturated ammonium chloride solution. For deprotection, the crude product is treated with a strong acid (e.g., HCl) and heated (e.g., 80 °C for 4 hours).

-

Isolation: After deprotection, acidify the aqueous solution (e.g., with citric acid) to precipitate the product. Filter the solid, wash with water, and dry to afford pure 1H-indazole-3-carboxylic acid.

Comparative Summary of Core Synthesis Routes

The optimal route for synthesizing the indazole core depends on multiple experimental and economic factors.

| Parameter | Pathway 1 (o-Aminophenylacetic Acid) | Pathway 2 (Lithiation) | Pathway 3 (Classical, from Isatin) |

| Starting Material | Substituted o-aminophenylacetic acid | 1H-Indazole | Isatin |

| Key Steps | One-pot diazotization & cyclization | Protection, lithiation, carboxylation, deprotection | Ring opening, diazotization, reduction, cyclization |

| Key Reagents | NaNO₂, Acid | SEM-Cl, n-BuLi, CO₂ | NaOH, NaNO₂, HCl, SnCl₂ |

| Number of Steps | 1 | ~3-4 | ~3 |

| Advantages | High efficiency, mild conditions, short time[9] | Direct C3-functionalization, good yields[10] | Utilizes a common starting material[1][11] |

| Challenges | Availability of substituted starting materials | Requires cryogenic temperatures, strong base | Potential for low yields, scale-up issues noted[1][11] |

Amide Bond Formation: The Final Step

The conversion of 1H-indazole-3-carboxylic acid to the corresponding primary carboxamide is a standard and generally high-yielding transformation. The most common laboratory method involves activating the carboxylic acid with a peptide coupling agent.

Causality: Direct reaction between a carboxylic acid and ammonia is possible but requires harsh conditions. Amide coupling agents facilitate the reaction under mild conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia (or an amine). However, this intermediate can also rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBT) intercepts the O-acylisourea to form an activated HOBT ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond. A tertiary amine base like triethylamine (TEA) is added to neutralize the HCl salt of EDC and any acid formed during the reaction.

Caption: General scheme for the formation of this compound via peptide coupling.

Experimental Protocol (General Procedure for Amidation): This protocol is based on the general procedure for synthesizing this compound derivatives.[10]

-

Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

-

Activation: Stir the reaction mixture at room temperature for approximately 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the amine source. For the primary amide, a source like ammonium chloride can be used in conjunction with sufficient base. Stir the reaction for 4-6 hours at room temperature.

-

Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., 10% Methanol in Chloroform).

-

Purification: Combine the organic layers and wash with 10% NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under vacuum. Purify the resulting crude product by column chromatography to afford the pure this compound.

Conclusion

This compound is a cornerstone scaffold in modern medicinal chemistry, valued for its versatile biological activity and synthetic accessibility. Understanding its fundamental structure and the chemical logic underpinning its synthesis is crucial for the design and development of novel therapeutics. While classical methods for constructing the indazole core remain relevant, modern approaches such as the one-pot diazotization of o-aminophenylacetic acid derivatives offer superior efficiency and milder conditions. The final amidation step is robust and can be reliably achieved using standard peptide coupling protocols. This guide provides the foundational knowledge and practical methodologies necessary for researchers to confidently synthesize and explore this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(6CI,7CI,9CI) | 90004-04-9 [chemicalbook.com]

- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1H-Indazole-3-carboxamide

Abstract

The 1H-indazole-3-carboxamide core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this vital chemical entity. We will traverse the seminal synthetic strategies that first brought the indazole ring to light, delve into the nuanced development of its 3-carboxamide functionalization, and chart the course of its derivatives as they have risen to prominence in drug discovery. This paper will offer researchers, scientists, and drug development professionals a detailed narrative encompassing historical context, pivotal synthetic protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the future of this remarkable scaffold.

A Historical Perspective: From Fischer's Indoles to a New Therapeutic Dawn

The story of this compound is intrinsically linked to the broader history of heterocyclic chemistry, a field that blossomed in the late 19th century. While the indazole ring system is rare in nature, its synthetic accessibility and rich chemical diversity have made it a fertile ground for therapeutic innovation.[1][2]

The pioneering work of Emil Fischer in 1883 on the synthesis of indoles from phenylhydrazones laid the conceptual groundwork for the construction of related bicyclic nitrogen-containing heterocycles.[3][4][5] Although focused on the indole nucleus, Fischer's methodologies for cyclization under acidic conditions provided a critical intellectual springboard for the synthesis of other fused aromatic systems.[3][4]

The first synthesis of the parent indazole ring is credited to Fischer, who in the same year, obtained it by heating ortho-hydrazine cinnamic acid.[6] This early work, though not yielding the 3-carboxamide derivative directly, was the crucial first step in unlocking the chemical potential of the indazole scaffold.

The development of synthetic routes to indazole-3-carboxylic acid, the immediate precursor to the carboxamide, was a significant leap forward. A notable early method involved the cyclization of o-nitroacetophenone derivatives, followed by reduction and diazotization.[2] Another classical approach proceeds through the ring opening of isatin derivatives. These foundational methods, while effective, often required harsh conditions and multiple steps.

The modern era of this compound synthesis has been defined by the development of more efficient and versatile methods, such as those starting from substituted anilines, which can be converted to the target compounds in a one-pot reaction.[2] The ability to readily access 1H-indazole-3-carboxylic acid has been a key enabler for the extensive exploration of its amide derivatives in drug discovery.

The Rise of a Privileged Scaffold in Medicinal Chemistry

The indazole nucleus, and specifically the this compound moiety, has emerged as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a broad range of therapeutic applications.[7]

The therapeutic potential of indazole derivatives was first realized with the development of anti-inflammatory agents like benzydamine.[6] However, the true versatility of the this compound scaffold became apparent with the discovery of its potent and selective inhibitory activity against a variety of protein kinases.[7] This has led to the development of numerous anticancer agents, including the tyrosine kinase inhibitors axitinib and pazopanib.[1]

Beyond oncology, this compound derivatives have shown promise in a wide array of therapeutic areas, including:

-

Neurodegenerative Disorders: As inhibitors of glycogen synthase kinase 3 (GSK-3).

-

Inflammatory Diseases: Through the modulation of targets like p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.[8][9]

-

Infectious Diseases: Exhibiting antibacterial and antifungal properties.[2]

The success of this scaffold can be attributed to its rigid, planar structure which provides a solid anchor for binding to protein targets, and the 3-carboxamide group which can participate in crucial hydrogen bonding interactions within an active site.

Synthetic Strategies: From Precursor to Product

The synthesis of this compound and its derivatives typically proceeds through the formation of the key intermediate, 1H-indazole-3-carboxylic acid. Below are detailed protocols for the synthesis of this precursor and its subsequent conversion to the target carboxamides.

Synthesis of 1H-Indazole-3-carboxylic Acid

A common and effective method for the preparation of 1H-indazole-3-carboxylic acid involves the diazotization and cyclization of an ortho-amino-substituted phenylacetic acid derivative.

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid

-

Starting Material: 2-(2-aminophenyl)acetic acid.

-

Step 1: Diazotization.

-

Dissolve 2-(2-aminophenyl)acetic acid in a suitable acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Step 2: Intramolecular Cyclization.

-

Slowly warm the reaction mixture to room temperature. The diazonium salt will undergo spontaneous intramolecular cyclization to form 1H-indazole-3-carboxylic acid.

-

The product will precipitate out of the solution.

-

-

Step 3: Isolation and Purification.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indazole-3-carboxylic acid.

-

Synthesis of this compound Derivatives

The final step in the synthesis is the coupling of 1H-indazole-3-carboxylic acid with a desired amine to form the corresponding carboxamide. This is typically achieved using standard peptide coupling reagents.

Experimental Protocol: General Procedure for the Preparation of this compound Derivatives

-

Starting Materials: 1H-indazole-3-carboxylic acid and the desired primary or secondary amine.

-

Step 1: Activation of the Carboxylic Acid.

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Add a tertiary amine base, such as triethylamine (TEA) (3 equivalents), and stir the mixture at room temperature for 15 minutes.

-

-

Step 2: Amide Bond Formation.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

-

Step 3: Work-up and Purification.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., a mixture of methanol and chloroform).

-

Wash the combined organic layers with 10% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired this compound derivative.

-

Mechanism of Action and Key Biological Targets

The therapeutic effects of this compound derivatives are mediated through their interaction with a variety of biological targets. The following sections detail the mechanisms of action for some of the most well-studied targets.

p21-Activated Kinase 1 (PAK1) Inhibition

PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[10] this compound derivatives have been identified as potent and selective inhibitors of PAK1.[10]

The proposed mechanism of inhibition involves the binding of the indazole scaffold to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The 3-carboxamide moiety is thought to form key hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

Caption: Inhibition of the PAK1 signaling pathway by this compound derivatives.

Calcium Release-Activated Calcium (CRAC) Channel Blockade

CRAC channels are crucial for calcium signaling in immune cells, and their modulation represents a therapeutic strategy for inflammatory diseases.[9] Certain this compound derivatives have been identified as potent blockers of CRAC channels.[9]

The exact binding site and mechanism of action are still under investigation, but it is believed that these compounds allosterically modulate the channel, preventing the influx of calcium into the cell upon activation. This, in turn, dampens the downstream inflammatory response.

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key biological targets. This data highlights the structure-activity relationships that govern the potency and selectivity of this chemical class.

Table 1: Inhibitory Activity of this compound Analogs against PAK1 [8]

| Compound ID | R Group (at N of carboxamide) | IC₅₀ (nM) |

| Analog 1 | (2,4-dichlorophenyl) | 52 |

| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |

| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |

| Analog 4 | (4-phenoxyphenyl) | 9.8 |

Table 2: Inhibitory Activity of this compound Analogs against CRAC Channels [9]

| Compound ID | R Group (at N of carboxamide) | % Inhibition at 30 µM |

| Analog 5 | (3,5-difluoro-4-pyridyl) | 46 |

Table 3: Antiproliferative Activity of 1H-Indazole-3-amine Derivatives against Cancer Cell Lines [11]

| Compound ID | Cell Line | IC₅₀ (µM) |

| 5k | Hep-G2 (Liver Cancer) | 3.32 |

| 6o | K562 (Leukemia) | 5.15 |

| 6o | HEK-293 (Normal Cells) | 33.2 |

Future Directions and Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.

Future research in this area will likely focus on several key aspects:

-

Exploration of New Biological Targets: The full therapeutic potential of this scaffold is likely yet to be realized. High-throughput screening and computational methods will be instrumental in identifying new protein targets.

-

Development of More Selective Inhibitors: As our understanding of disease biology becomes more nuanced, the demand for highly selective inhibitors that minimize off-target effects will increase.

-

Application of Novel Synthetic Methodologies: The development of more efficient, greener, and cost-effective synthetic routes will be crucial for the large-scale production of indazole-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanistic Hypotheses of 1H-Indazole-3-carboxamide

Executive Summary

The 1H-indazole-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] Its remarkable versatility allows for structural modifications that can precisely target a range of cellular components, leading to applications in oncology, anti-inflammatory, and neurological research.[3][4][5] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the primary and emerging hypotheses regarding the mechanism of action of this compound class. We will delve into the molecular targets, signaling pathways, and the causal logic behind the experimental designs used to validate these hypotheses. This document synthesizes current knowledge on its roles as a kinase inhibitor, a modulator of DNA repair through PARP inhibition, and a disruptor of cancer cell metabolism, providing detailed protocols and data to empower the rational design of next-generation therapeutics.

The this compound Scaffold: A Versatile Core for Targeted Therapy

The indazole core, a bicyclic aromatic heterocycle, possesses unique physicochemical properties that make it an ideal foundation for drug design. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[6] The 3-carboxamide moiety provides a crucial vector for introducing diverse substituents, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This adaptability is evidenced by the range of approved drugs and clinical candidates containing this scaffold, which target distinct cellular pathways to combat various diseases.[4][7] Understanding the nuanced structure-activity relationships (SAR) is therefore paramount for exploiting this scaffold's full potential.[2]

Hypothesis 1: Inhibition of Protein Kinases

One of the most extensively validated mechanisms of action for this compound derivatives is the inhibition of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.[7][8] Derivatives of this scaffold have been developed as potent and selective inhibitors for several kinases, most notably p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).[1][3]

Target Profile: p21-Activated Kinase 1 (PAK1)

PAK1 is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPases Rac1 and Cdc42.[9] Its over-activation in cancer is linked to increased cell proliferation, survival, migration, and invasion.[8][10] The this compound scaffold has proven to be an excellent starting point for developing PAK1 inhibitors. The SAR analysis reveals that specific substitutions are critical for high-potency inhibition. For instance, introducing a hydrophilic group into the solvent-accessible region and an appropriate hydrophobic ring into the deep back pocket of the ATP-binding site significantly enhances both inhibitory activity and selectivity.[2][7][10]

Data Presentation: SAR of this compound Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | R1 (Indazole N1) | R2 (Amide) | IC50 (nM) | Key SAR Observations |

| 30l | PAK1 | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The terminal pyridine ring on the piperazine moiety is crucial for high potency.[2][7] |

| Generic | PAK1 | H | Varied hydrophobic rings | - | Substitution in the deep back pocket of the ATP-binding site enhances activity.[2][7] |

| Various | GSK-3β | Varied | Varied | 280 - 1,300 | Identified via in silico screening, demonstrating the scaffold's potential for targeting GSK-3β.[3] |

Visualization: PAK1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PAK1 in cell migration and how this compound inhibitors can block this pathway.

Caption: PAK1 signaling pathway and its inhibition by a this compound derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is foundational for determining the direct inhibitory effect of a compound on a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[11]

-

Objective: To determine the IC50 value of a this compound derivative against a target kinase.

-

Causality: This assay directly measures enzyme inhibition, isolating the compound's effect from complex cellular processes. It is a crucial first step to validate a primary mechanism of action. A low IC50 value provides strong evidence for on-target activity.[12]

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for dose-response analysis.[11]

-

Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the purified recombinant kinase (e.g., PAK1) and the specific peptide substrate in kinase reaction buffer.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

-

Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

-

ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.[11]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.[2]

-

Hypothesis 2: Targeting DNA Repair via PARP Inhibition

The this compound scaffold is also the core of Niraparib, an FDA-approved inhibitor of Poly (ADP-ribose) polymerase (PARP).[13][14] This validates a second major mechanistic hypothesis for this chemical class. PARP enzymes are essential for repairing single-strand DNA breaks. In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of catastrophic DNA damage and cell death. This concept is known as "synthetic lethality."[13]

Data Presentation: Indazole-Carboxamide Derivatives as PARP Inhibitors

| Compound | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARP EC50 (nM) | Notes |

| Niraparib (MK-4827) | PARP1, PARP2 | 3.8 | 2.1 | 4 | An approved drug featuring an indazole-7-carboxamide core, demonstrating clinical efficacy.[15][16] |

| Compound 5 | PARP1 | 6,800 | N/A | N/A | An N-1 substituted indazole-3-carboxamide showing moderate PARP-1 inhibition.[17] |

Visualization: The Principle of Synthetic Lethality

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocol: Cell-Based Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This assay quantifies the degree of apoptosis (programmed cell death) and necrosis induced by a compound, providing functional validation of a mechanism like PARP inhibition.[18][19]

-

Objective: To measure the percentage of apoptotic and necrotic cells in a cancer cell line (e.g., a BRCA-deficient line) following treatment with a this compound derivative.

-

Causality: A significant increase in apoptosis supports mechanisms that lead to catastrophic cellular damage, such as synthetic lethality. This assay provides crucial evidence that the enzymatic inhibition observed in vitro translates into a desired functional outcome in a cellular context.[20]

-

Methodology:

-

Cell Culture: Plate cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the test compound (and a vehicle control) for a predetermined time (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Resuspend the cell pellet in cold PBS, centrifuge, and discard the supernatant.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Hypothesis 3: Disruption of Cancer Metabolism

Certain derivatives, most notably Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), act by disrupting the unique metabolic state of cancer cells.[21][22] Many tumors rely heavily on aerobic glycolysis (the Warburg effect) for energy and biosynthetic precursors. Lonidamine selectively inhibits this process in cancer cells.[23]

Its mechanism is multifaceted, involving the inhibition of mitochondrially-bound hexokinase, a key glycolytic enzyme, and disruption of mitochondrial function, leading to decreased ATP production and the induction of apoptosis.[21][24][25] This selective action on cancer cell metabolism, while sparing most normal cells, presents an attractive therapeutic window.[21][23]

Visualization: Metabolic Targets of Lonidamine

Caption: The multifaceted mechanism of Lonidamine targeting cancer cell metabolism.

A Unified Approach: General Experimental Workflow

Visualization: Drug Discovery and Validation Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Apoptosis Assays [sigmaaldrich.com]

- 19. blog.cellsignal.com [blog.cellsignal.com]

- 20. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 22. Lonidamine - Wikipedia [en.wikipedia.org]

- 23. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lonidamine | C15H10Cl2N2O2 | CID 39562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1H-Indazole-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its inherent drug-like properties have propelled the investigation of its derivatives against a wide array of therapeutic targets, from enzymes critical in DNA repair to kinases involved in cell proliferation and migration.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of this compound derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

I. A Scaffold for Precision Targeting: Key Biological Activities

The versatility of the this compound scaffold allows for its derivatization to achieve potent and selective modulation of various key cellular targets.[1] This has led to the development of compounds with significant potential in oncology, inflammation, and neurology.

A. PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[3][4] The this compound scaffold is a key feature of the approved PARP inhibitor Niraparib, highlighting its potential in this therapeutic area.[3][5]

This compound-based PARP inhibitors act as nicotinamide mimetics, binding to the catalytic domain of PARP enzymes. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage. The trapping of PARP on DNA is another crucial aspect of their anti-tumor activity.[5]

The potency of this compound derivatives as PARP inhibitors is significantly influenced by substitutions on the indazole ring and the carboxamide nitrogen.

| Compound ID | R1 (Indazole N1) | R2 (Amide) | PARP-1 IC50 | Key SAR Observations |

| 2 | H | H | Weakly active | The unsubstituted core provides a starting point for optimization.[6] |

| 4 | -(CH2)3-piperidine | H | 36 µM | Introduction of a three-carbon linker with a heterocyclic ring enhances activity.[6] |

| 5 | -(CH2)3-dioxoindoline | H | 6.8 µM | The nature of the terminal heterocycle significantly impacts potency.[6] |

| Niraparib | H | Phenyl-piperidine | 3.8 nM (PARP-1), 2.1 nM (PARP-2) | Extensive optimization of the amide substituent led to a highly potent inhibitor.[7] |

A common method to determine the inhibitory activity of compounds against PARP-1 is a biochemical assay that measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

Biotinylated NAD+

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 mM NaCl, 1 mM DTT)

-

Streptavidin-coated plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for detection (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

Procedure:

-

Coat streptavidin plates with histone H1 and wash.

-

In a separate plate, prepare a reaction mixture containing assay buffer, activated DNA, and the test compound at various concentrations.

-

Add PARP-1 enzyme to the reaction mixture and incubate.

-

Initiate the reaction by adding biotinylated NAD+ and incubate.

-

Transfer the reaction mixture to the histone-coated plates and incubate to allow the biotinylated histones to bind.

-

Wash the plates to remove unbound reagents.

-

Add a streptavidin-HRP conjugate and incubate.

-

Wash the plates again.

-

Add the detection substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation.[1]

Caption: Workflow for a PARP-1 biochemical inhibition assay.

B. PAK1 Inhibition: Targeting Tumor Migration and Invasion

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and invasion.[8][9] Its aberrant activation is associated with tumor progression, making it a promising target for anti-cancer drug discovery.[8][10] this compound derivatives have emerged as potent and selective PAK1 inhibitors.[8][9]

These derivatives typically bind to the ATP-binding pocket of PAK1, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling pathways that promote cell motility and invasion.[8]

The development of potent PAK1 inhibitors from the this compound scaffold has been guided by a fragment-based screening approach.[8][9]

| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |

| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | A piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[8] |

| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[8][9] |

| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[8][9] |

The inhibitory activity of compounds against PAK1 can be determined using a variety of in vitro kinase assay formats.

Procedure (General):

-

A reaction mixture is prepared containing the PAK1 enzyme, a suitable substrate (e.g., a peptide), ATP, and the test compound at varying concentrations in a buffer solution.

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

The extent of the kinase reaction is measured. This can be done using several methods:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-based assays: Detecting the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Antibody-based detection: Using an antibody that specifically recognizes the phosphorylated form of the substrate (e.g., ELISA).

-

-

The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[1]

Caption: Simplified PAK1 signaling pathway and its inhibition.

C. CRAC Channel Blockade: A Novel Approach for Inflammatory Diseases

Calcium release-activated calcium (CRAC) channels are crucial for calcium signaling in various cell types, including mast cells, and play a significant role in immune responses.[11] The influx of extracellular calcium through CRAC channels controls mast cell functions, and their modulation represents a therapeutic target for inflammatory diseases.[11] 1H-Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[11]

These compounds inhibit the influx of calcium through the CRAC channel, thereby stabilizing mast cells and preventing the release of pro-inflammatory mediators.[11]

A key finding in the SAR of these derivatives is the critical importance of the amide linker's regiochemistry.[11]

| Compound ID | Amide Linker | CRAC Channel Inhibition | Key SAR Observations |

| 12d | -CO-NH-Ar | Active (sub-µM IC50) | The 3-carboxamide regiochemistry is required for activity.[11] |

| 9c | -NH-CO-Ar (reverse amide) | Inactive (at 100 µM) | The reverse amide isomer is inactive, highlighting the strict structural requirement.[11] |

The ability of compounds to block CRAC channels can be assessed by measuring intracellular calcium levels in response to store depletion.

Procedure:

-

Load cells (e.g., mast cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Wash the cells to remove extracellular dye.

-

Treat the cells with the test compound at various concentrations.

-

Induce depletion of intracellular calcium stores using a SERCA inhibitor (e.g., thapsigargin) in a calcium-free medium.

-

Add a solution containing extracellular calcium to initiate calcium influx through CRAC channels.

-

Monitor the change in intracellular calcium concentration by measuring the fluorescence of the calcium-sensitive dye.

-

Calculate the inhibitory effect of the compound on calcium influx.

D. GSK-3β Inhibition: Potential in Neurological Disorders and Diabetes

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including type-2 diabetes, Alzheimer's disease, and bipolar disorder.[12] Virtual screening studies have identified 1H-indazole-3-carboxamides as a novel scaffold for GSK-3β inhibition.[12]

These inhibitors are thought to bind to the ATP-binding site of GSK-3β, preventing the phosphorylation of its downstream targets.

Initial in silico screening identified several hit compounds with pIC50 values ranging from 4.9 to 5.5.[12] X-ray crystallography confirmed the binding mode of one of these compounds, providing a basis for rational, structure-based drug design to optimize potency and selectivity.[12]

II. Synthesis and Future Directions

The synthesis of this compound derivatives is typically achieved through the coupling of a 1H-indazole-3-carboxylic acid with a desired amine.[13] The carboxylic acid precursor can be synthesized from indazole through protection of the N1 position, followed by lithiation and carboxylation.[13]

The remarkable versatility of the this compound scaffold continues to make it a focal point of drug discovery efforts. Future research will likely focus on:

-

Improving selectivity: Fine-tuning substitutions to enhance selectivity for the desired target over other kinases or enzymes.

-

Optimizing pharmacokinetic properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploring new therapeutic areas: Investigating the potential of these derivatives against other relevant biological targets.

The continued exploration of the chemical space around the this compound core holds significant promise for the development of novel and effective therapies for a range of human diseases.

III. References

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. Available from: --INVALID-LINK--

-

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides - Benchchem. Available from: --INVALID-LINK--

-

Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. Available from: --INVALID-LINK--

-

Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery - Benchchem. Available from: --INVALID-LINK--

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. Available from: --INVALID-LINK--

-

A Head-to-Head Comparison of Commercial PARP Inhibitors and the Potential of the Indazole-3-Carboxamide Scaffold - Benchchem. Available from: --INVALID-LINK--

-

Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - Bohrium. Available from: --INVALID-LINK--

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available from: --INVALID-LINK--

-

(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: --INVALID-LINK--

-

Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - ResearchGate. Available from: --INVALID-LINK--

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: --INVALID-LINK--

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: --INVALID-LINK--

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. Available from: --INVALID-LINK--

-

Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. Available from: --INVALID-LINK--

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. Available from: --INVALID-LINK--

-

Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC - NIH. Available from: --INVALID-LINK--

-

A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. Available from: --INVALID-LINK--

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. Available from: --INVALID-LINK--

-

Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. Available from: --INVALID-LINK--

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: --INVALID-LINK--

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1H-Indazole-3-carboxamide Scaffold in Medicinal Chemistry

Abstract

The 1H-indazole-3-carboxamide framework has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent vectors, enabling precise interactions with a multitude of biological targets. This guide offers an in-depth analysis of the scaffold, from its fundamental synthesis to its role in clinically approved therapeutics. We will explore the nuanced structure-activity relationships (SAR) that govern its potency and selectivity, detail the mechanisms of action for key target classes—including protein kinases and poly(ADP-ribose) polymerase (PARP)—and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocycles are cornerstones of drug discovery, and among them, the indazole core is particularly prominent.[1][2] The this compound variant, specifically, has proven to be a highly adaptable and fruitful starting point for the development of potent modulators of various enzymes and receptors.[3] Its success stems from a combination of favorable physicochemical properties and its ability to engage in key hydrogen bonding and hydrophobic interactions within protein active sites.

This scaffold forms the structural foundation of numerous inhibitors targeting critical pathways in oncology, inflammation, and neurodegenerative diseases.[4][5][6] Notably, a regioisomeric variant is the core of Niraparib, a potent PARP inhibitor approved for the treatment of ovarian cancer, underscoring the clinical and commercial significance of the indazole-carboxamide motif.[1][7] This guide will dissect the chemical and biological attributes that make this scaffold a continuing focus of drug discovery programs worldwide.

Synthetic Strategies and Methodologies

The construction of this compound derivatives is accessible through several reliable synthetic routes. The most prevalent approach involves the initial synthesis of a core intermediate, 1H-indazole-3-carboxylic acid, followed by a standard amide bond formation with a diverse range of primary or secondary amines.

A common method to access the carboxylic acid intermediate begins with the protection of the indazole nitrogen, followed by lithiation and carboxylation.[8][9] The subsequent amide coupling is typically achieved using standard peptide coupling reagents.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol provides a representative, multi-step procedure for synthesizing a library of this compound analogs.

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid (3)

-

Start with commercially available Indazole (1). Protect the N1 position using a suitable protecting group, such as (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), to yield the N-protected indazole (2).[9]

-

Dissolve the N-protected indazole (2) in an anhydrous aprotic solvent (e.g., THF) and cool the solution to a low temperature (e.g., -40°C to -78°C) under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the C3 position.

-

Bubble carbon dioxide (CO₂) gas through the reaction mixture. The lithiated intermediate will trap the CO₂, forming a carboxylate salt.[8]

-

Quench the reaction with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and simultaneously deprotect the N1-SEM group, yielding 1H-indazole-3-carboxylic acid (3).[9]

-

Purify the product by filtration or recrystallization.

Step 2: Amide Coupling to form 1H-Indazole-3-carboxamides (4a-n)

-

Dissolve 1H-indazole-3-carboxylic acid (3) (1 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[8]

-

Add coupling agents such as 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).[8]

-

Add an organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents), to the mixture and stir at room temperature for approximately 15-30 minutes to activate the carboxylic acid.[8]

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, perform an aqueous workup by pouring the reaction mixture into water and extracting the product with an organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the final this compound product (4a-n) by column chromatography on silica gel.[8]

Mechanism of Action & Key Biological Targets

The this compound scaffold has demonstrated remarkable versatility, targeting several distinct protein families implicated in disease.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[10][11] In cancer cells that have defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP becomes synthetically lethal.

Mechanism of Synthetic Lethality:

-

PARP Inhibition: Indazole-carboxamide-based inhibitors competitively bind to the NAD+ site of PARP, preventing the synthesis of poly(ADP-ribose) chains. This not only halts the BER pathway but also "traps" the PARP enzyme on the DNA at the site of damage.[12]

-